N,N,5-trimethylpyrazine-2-carboxamide
Description
N,N,5-Trimethylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2 of the pyrazine ring, with two methyl substituents on the amide nitrogen and a third methyl group at position 3. Pyrazine derivatives are widely studied for their biological activities, including antimycobacterial, antifungal, and metabolic modulation effects .
Properties
IUPAC Name |
N,N,5-trimethylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-4-10-7(5-9-6)8(12)11(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTNXSVNKIEDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazine-2-carboxamide derivatives vary primarily in their N-substituents and pyrazine ring modifications. Key analogs include:
N-Phenyl and N-Alkylamino Derivatives
- 5-Alkylamino-N-phenylpyrazine-2-carboxamides (e.g., compounds 3d, 3e, 3f): Feature alkylamino groups (hexyl, heptyl, octyl) at position 5 and a 4-hydroxyphenyl group on the amide nitrogen. Trends: Longer alkyl chains correlate with lower melting points (e.g., 157.7–161.5°C for hexyl vs. 142–143°C for octyl) and higher lipophilicity, which may enhance membrane permeability . Synthesis: Prepared via nucleophilic substitution of 5-chloro precursors with alkylamines in ethanol under reflux .
- 5-Alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., 1a–1e): Substituents: Propyl to heptylamino groups at position 5 and a trifluoromethylphenyl group on the amide nitrogen. Trends: Melting points decrease with longer alkyl chains (e.g., 155–156°C for propyl vs. 148–149°C for heptyl) .
N-Methyl and N,N-Dimethyl Derivatives
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide (2 ):
- Features methyl groups on the pyrazine ring (position 3) and amide nitrogen.
- Synthesis : Achieved via mixed anhydride methods using di-isopropyl-ethylamine and trimethylacetyl chloride, yielding 22–27% .
- Structural Insight : Rotamers observed in NMR due to restricted rotation around the amide bond .
5-Methylpyrazine-2-carboxamide :
Pharmaceutical Derivatives
- 5-Methyl-N-(2-phenylethyl)-2-pyrazinecarboxamide (Glipizide): A sulfonylurea drug with a phenylethyl group on the amide nitrogen.
Physical and Spectral Properties
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